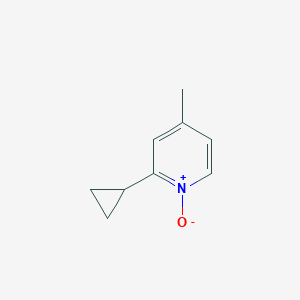

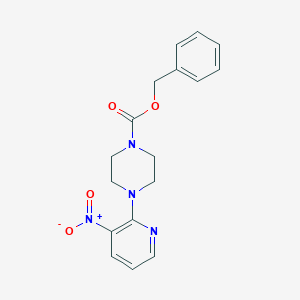

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Overview

Description

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, also known as BNPPC, is a chemical compound used in scientific research for its potential therapeutic applications. BNPPC is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In

Mechanism Of Action

The mechanism of action of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the activity of certain enzymes and receptors that are involved in various cellular processes. For example, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow and smooth muscle relaxation.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate depend on its specific molecular targets and the biological context in which it is used. In cancer research, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. In neurological disorders, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to improve cognitive function and to protect neurons from oxidative stress. In cardiovascular diseases, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to reduce blood pressure and to improve endothelial function.

Advantages And Limitations For Lab Experiments

The advantages of using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in lab experiments include its potential therapeutic applications, its well-characterized synthesis method, and its ability to target specific molecular pathways. The limitations of using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in lab experiments include its potential toxicity and its limited availability.

Future Directions

For Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate research include further studies on its molecular targets and pathways, development of more potent and selective derivatives, and clinical trials to evaluate its safety and efficacy in humans.

Scientific Research Applications

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. In cancer research, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neurological disorders, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential neuroprotective properties and its ability to improve cognitive function. In cardiovascular diseases, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential vasodilatory effects and its ability to reduce blood pressure.

properties

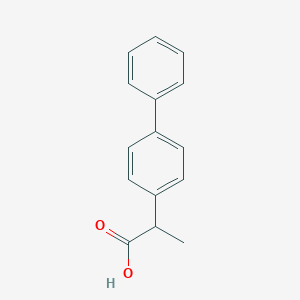

IUPAC Name |

benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBNBHMFTWHNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614409 | |

| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

CAS RN |

136818-69-4 | |

| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)